molecular formula C14H22N2O3 B1382203 tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate CAS No. 1803594-83-3

tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate

Cat. No.: B1382203
CAS No.: 1803594-83-3
M. Wt: 266.34 g/mol
InChI Key: POCFPDXRIGQUIJ-UHFFFAOYSA-N
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Description

tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate: is a synthetic organic compound with the molecular formula C14H22N2O3 It is characterized by the presence of a tert-butyl carbamate group attached to a hydroxy-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group and the pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison:

Conclusion

tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate is a compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Its applications in chemistry, biology, medicine, and industry highlight its versatility and importance.

Biological Activity

tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate is a compound that has garnered attention for its potential biological activities. With a molecular formula of C₁₄H₁₈N₂O₃ and a molecular weight of approximately 266.34 g/mol, this compound features a tert-butyl group and a pyridine moiety, which may influence its interaction with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 266.34 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in organic solvents

The mechanism of action for this compound is not fully elucidated but is suggested to involve interactions with specific enzymes or receptors. This compound may influence various biological pathways, potentially acting as an inhibitor or modulator of enzymatic activity.

Biological Activity

Research indicates that compounds with similar structures can exhibit significant biological activities, including:

  • Antioxidant Activity : The presence of the hydroxyl group in the structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit certain enzymes, impacting metabolic pathways that are crucial in various diseases.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties against oxidative stress-induced cell death, indicating potential therapeutic applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress,
Enzyme InhibitionInhibits specific enzymes related to metabolism,
NeuroprotectionProtects neuronal cells from oxidative damage ,

Related Research

  • Neuroprotective Studies : Research has demonstrated that similar compounds can protect SH-SY5Y neuroblastoma cells from tert-butyl hydroperoxide-induced apoptosis by activating the ERK/MAPK and PI3K/Akt signaling pathways . This suggests that this compound may exhibit comparable protective effects.
  • Enzymatic Interaction Studies : Investigations into the binding affinity of structurally related compounds indicate potential interactions with key metabolic enzymes, which could lead to altered drug metabolism and efficacy .

Synthesis and Applications

The synthesis of this compound typically involves reactions that incorporate the pyridine moiety into the carbamate structure. This compound is utilized in various fields such as organic chemistry for the synthesis of more complex molecules and may serve as a reagent in mass spectrometry applications.

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16-9-11(10-17)8-12-6-4-5-7-15-12/h4-7,11,17H,8-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCFPDXRIGQUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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